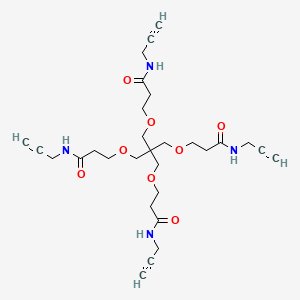![molecular formula C13H20BrN3 B13712153 1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine](/img/structure/B13712153.png)
1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine is a chemical compound with the molecular formula C12H18BrN3 It is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to a piperidine ring through a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine typically involves the reaction of 6-bromo-3-pyridylmethyl chloride with N,N-dimethyl-4-piperidinamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridylmethyl derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of reduced derivatives, such as piperidine analogs.
Wissenschaftliche Forschungsanwendungen
1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of receptor-ligand interactions and as a probe in biochemical assays.
Industrial Applications: The compound is utilized in the development of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the pyridine ring play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can act as an agonist or antagonist, depending on the nature of the target and the specific binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(6-Bromo-3-pyridyl)methyl]-4-ethylpiperazine
- 1-[(6-Bromo-3-pyridyl)methyl]-4-methylpiperazine
- 1-Boc-4-[(6-bromo-3-pyridyl)methyl]piperazine
Uniqueness
1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-dimethyl group on the piperidine ring enhances its lipophilicity and membrane permeability, making it a valuable compound in drug design and development.
Eigenschaften
Molekularformel |
C13H20BrN3 |
|---|---|
Molekulargewicht |
298.22 g/mol |
IUPAC-Name |
1-[(6-bromopyridin-3-yl)methyl]-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C13H20BrN3/c1-16(2)12-5-7-17(8-6-12)10-11-3-4-13(14)15-9-11/h3-4,9,12H,5-8,10H2,1-2H3 |
InChI-Schlüssel |
JVCUWEZSJWDLIA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CCN(CC1)CC2=CN=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


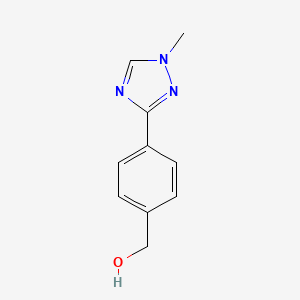
![2-(4-[(Hydroxyimino)methyl]-2-methoxyphenoxy)-n-mesitylacetamide](/img/structure/B13712078.png)

![5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidin-2-amine](/img/structure/B13712085.png)
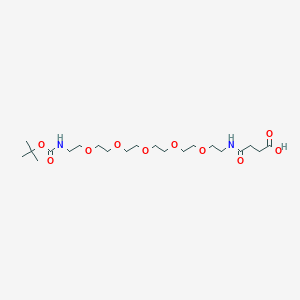
![cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine](/img/structure/B13712091.png)
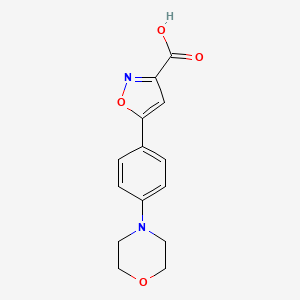
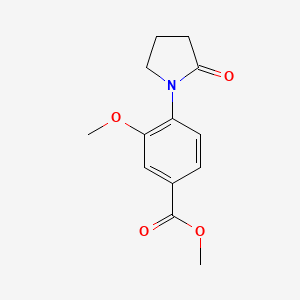
![3-[3-(Dimethylamino)propylamino]-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13712118.png)
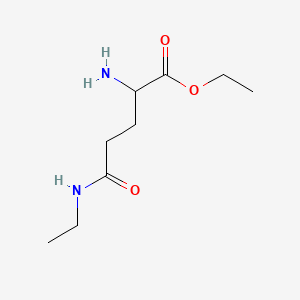

![6-[Bis(Boc)amino]-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol](/img/structure/B13712137.png)

